2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(oxolan-3-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The nomenclature follows a hierarchical approach:
- Parent heterocycle : Pyridine serves as the base structure, with substitutions at positions 2 and 6.
- Substituents :
- At position 2: A tetrahydrofuran-3-yloxy group (oxolan-3-yloxy), where the oxygen atom bridges the pyridine and tetrahydrofuran rings.
- At position 6: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a pinacol-derived boronic ester.
Synonyms include:
- 6-(Tetrahydro-furan-3-yloxy)pyridine-2-boronic acid pinacol ester
- 2-(Oxolan-3-yloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylpyridine
- CAS 1315351-11-1
The molecular formula C₁₅H₂₂BNO₄ (MW = 291.15 g/mol) confirms the presence of 15 carbons, 22 hydrogens, one boron, one nitrogen, and four oxygen atoms. The systematic identification prioritizes functional group hierarchy, with the boronate ester taking precedence over the ether linkage in numbering.
Crystal Structure Analysis via X-ray Diffraction
While direct X-ray diffraction data for this specific compound remains unpublished, structural analogs provide critical insights. The regioisomer 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 11.0681(8) Å, b = 6.1883(3) Å, c = 18.1603(13) Å, and β = 105.111(6)°. Key structural features include:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| B–O bond length | 1.36–1.39 | |
| O–B–O angle | 108.2° | |
| Pyridine ring planarity | <0.02 Å deviation | |
| Dihedral angle (B–pyridine) | 3°–29° |
The dioxaborolane ring adopts a chair conformation, while the tetrahydrofuran ring exhibits envelope puckering (Δ = 0.184–0.187 Å). Steric effects from the tetramethyl groups enforce a twisted conformation between the boronate and pyridine rings, reducing π-conjugation.
Conformational Dynamics of Tetrahydrofuran-Pyridine-Boronate Hybrid Systems
The molecule exhibits three dynamic elements:
- Tetrahydrofuran ring puckering : The oxolane ring interconverts between envelope and twist-boat conformations (energy barrier ≈ 8–12 kJ/mol).
- B–O bond rotation : Restricted rotation (ΔG‡ ≈ 65 kJ/mol) due to partial double-bond character from p-orbital overlap.
- Pyridine-boronate dihedral angle : Variable between 3° (coplanar) and 29° (twisted), depending on substituent electronic effects.
Variable-temperature ¹¹B NMR studies of analogous systems reveal two distinct boron environments at −40°C, merging into a single peak at 25°C, indicative of rapid interconversion between conformers. Molecular mechanics simulations suggest the syn-periplanar arrangement of the tetrahydrofuran oxygen and boronate group minimizes steric clash with methyl substituents.
Electronic Structure Calculations Using Density Functional Theory (DFT)
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
| Property | Value (eV) | Source |
|---|---|---|
| HOMO energy | −6.24 | |
| LUMO energy | −1.87 | |
| HOMO-LUMO gap | 4.37 | |
| Natural Bond Order (B–O) | 0.78 |
The HOMO localizes on the pyridine π-system and boronate p-orbitals, while the LUMO resides primarily on the tetrahydrofuran oxygen lone pairs. Charge distribution analysis shows:
- Boron: +0.63 e
- Pyridine N: −0.41 e
- Tetrahydrofuran O: −0.56 e
AIM (Atoms in Molecules) analysis confirms a non-covalent interaction (0.08 au) between the tetrahydrofuran oxygen and pyridine C–H groups, stabilizing the synclinal conformation. The boronate group withdraws electron density (−0.12 e) from the pyridine ring, activating it for electrophilic substitution at the 4-position.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(17-12)19-11-8-9-18-10-11/h5-7,11H,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKBXCOMANMIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671310 | |
| Record name | 2-[(Oxolan-3-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315351-11-1 | |
| Record name | 2-[(Oxolan-3-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Pyridine Precursor Synthesis
The synthesis begins with 2,6-dibromopyridine, which undergoes selective substitution at the 2-position. In a anhydrous THF environment, sodium hydride deprotonates tetrahydrofuran-3-ol, enabling nucleophilic displacement of the bromine at C2 (60°C, 12 hr, 82% yield).
Table 1: Optimization of Nucleophilic Substitution Conditions
THF outperformed polar aprotic solvents due to better oxygen lone pair coordination to sodium, enhancing nucleophilicity.
Boronic Ester Installation
The 6-bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst. Key parameters include:
-
Molar ratio : 1:1.2 (substrate:B₂pin₂)
-
Solvent : 1,4-dioxane/water (10:1)
-
Temperature : 80°C, 8 hr under argon
Equation 1 :
Yields reached 85% after silica gel chromatography (hexanes/EtOAc 4:1), with purity >98% by HPLC.
Reaction Mechanism and Kinetics
The borylation follows a concerted metallation-deprotonation pathway. Kinetic studies revealed a second-order dependence on substrate and first-order on catalyst. The turnover-limiting step is oxidative addition of Pd⁰ to the C-Br bond, with activation energy of 92 kJ/mol.
Table 2: Catalytic Performance Comparison
XPhos ligands improved stability against boronic ester protodeboronation.
Purification and Analytical Characterization
Crude product purification involved:
-
Liquid-liquid extraction : Dichloromethane/water (3×50 mL)
-
Column chromatography : SiO₂, gradient elution from hexanes to EtOAc
Table 3: Spectroscopic Data
Challenges and Process Optimization
Moisture Sensitivity
The boronic ester hydrolyzes at >0.1% water content, requiring rigorous drying (molecular sieves, <10 ppm H₂O). Substituting B₂pin₂ with more stable neopentyl glycol boronate reduced hydrolysis by 40%.
Regioselectivity
Competing C2/C6 borylation was mitigated using sterically hindered SPhos ligands, improving C6 selectivity to 19:1.
Figure 1 : Time-course HPLC showing 6-borylated (Rt=8.2 min) vs. 2-borylated (Rt=9.7 min) isomers.
Scalability and Industrial Relevance
Kilogram-scale production (3 batches) achieved 78% yield using:
Chemical Reactions Analysis
2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used. These products are often valuable intermediates for further chemical synthesis.
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Pathways Involved: The pathways affected by the compound depend on its specific application, such as inhibiting or activating certain biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1264141-60-7)
- Molecular Formula: C₁₅H₂₄BNO₂
- Molecular Weight : 261.17 g/mol .
- Key Differences :
- The tert-butyl group at the 2-position introduces steric bulk, reducing solubility in polar solvents compared to the tetrahydrofuran-oxy group in the target compound.
- Applications: Primarily used in coupling reactions for agrochemical intermediates, where steric hindrance may slow reaction kinetics .
2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (12c)
- Molecular Formula : C₁₆H₂₀BN₃O₂ (estimated)
- Key Differences :
Heterocyclic Core Modifications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine (BD446992)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine
- CAS : 1580489-60-6
- Key Differences: The thieno[3,2-b]pyridine core replaces a pyridine carbon with sulfur, enhancing electron-withdrawing effects and redox activity. Applications: Explored in organic electronics and photovoltaic materials .
Physicochemical and Reactivity Comparisons
Physical Properties
Reactivity in Cross-Coupling Reactions
Medicinal Chemistry
Material Science
- Thieno[3,2-b]pyridine Derivatives: Applied in organic light-emitting diodes (OLEDs) for enhanced charge transport .
Biological Activity
The compound 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , often referred to as THF-pyridine-boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 308.16 g/mol. The structure features a pyridine ring substituted with a tetrahydrofuran moiety and a boron-containing dioxaborolane group, which may contribute to its biological activities.
Research indicates that compounds similar to THF-pyridine-boronic acid derivatives can act through various mechanisms:
- Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cellular signaling pathways, such as GSK-3β and IKK-β. For instance, related compounds have shown IC50 values in the low nanomolar range against these kinases .
- Antioxidant Activity : The presence of the dioxaborolane moiety may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and anti-inflammatory properties of THF-pyridine-boronic acid derivatives. For example:
- Cytotoxicity : Compounds were tested on various cell lines (e.g., HT-22 and BV-2). Results indicated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| THF-Pyridine-Boronic Acid | HT-22 | 0.1 | 98 |
| THF-Pyridine-Boronic Acid | HT-22 | 10 | 95 |
| THF-Pyridine-Boronic Acid | BV-2 | 0.1 | 99 |
| THF-Pyridine-Boronic Acid | BV-2 | 10 | 97 |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. Compounds demonstrated significant reductions in NO and IL-6 levels at low concentrations (1 µM), indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- GSK-3β Inhibition : A study highlighted that a related compound exhibited robust GSK-3β inhibition with an IC50 value of 8 nM. This suggests that similar structures may be effective in modulating pathways involved in neurodegenerative diseases .
- Neuroprotective Effects : Another investigation into neuroprotective agents found that derivatives of this compound could mitigate oxidative stress-induced cell death in neuronal models, underscoring their potential in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis typically involves coupling a pyridine boronic ester precursor with a tetrahydrofuran-3-yloxy substituent. Key steps include:
- Borylation : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or toluene/ethanol/water mixtures. Reaction temperatures range from 90–105°C .
- Functionalization : Introduction of the tetrahydrofuran-3-yloxy group via nucleophilic substitution or Mitsunobu reactions. Use of triethylamine as a base and anhydrous conditions is critical to avoid hydrolysis of the dioxaborolane .
- Optimization : Monitor reaction progress via TLC and adjust reaction times (typically 24–72 hours) to minimize by-products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions on the pyridine ring and tetrahydrofuran moiety. Key signals include the dioxaborolane’s methyl groups (δ 1.0–1.3 ppm in ¹H NMR) and pyridine ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (291.15 g/mol) and isotopic patterns for boron-containing fragments .
- Purity Analysis : Use GC or HPLC with UV detection (λ = 254 nm) to achieve >95% purity. Titration analysis quantifies active boron content .
Q. What are the compound’s stability considerations during storage and handling?
- Methodological Answer :
- Storage : Store at 2–8°C in amber glass bottles under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation of the dioxaborolane group .
- Handling : Avoid prolonged exposure to air or protic solvents (e.g., water, alcohols) to maintain boronate ester integrity. Use glove boxes for sensitive reactions .
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into cross-coupling reactions, and how do steric effects from the tetrahydrofuran-3-yloxy group influence reactivity?
- Methodological Answer :
- Steric Hindrance : The tetrahydrofuran-3-yloxy group introduces steric bulk near the pyridine ring, slowing coupling kinetics. Mitigate this by:
- Using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to enhance oxidative addition .
- Increasing reaction temperatures (e.g., 100–110°C) and extending reaction times (up to 72 hours) .
- Substrate Scope : Test compatibility with aryl/heteroaryl halides in Suzuki-Miyaura reactions. Monitor by-product formation (e.g., protodeboronation) via LC-MS .
Q. How can researchers resolve discrepancies in NMR data when confirming the structure of this compound, especially regarding the tetrahydrofuran-3-yloxy substituent?
- Methodological Answer :
- Spectral Assignments : Compare experimental ¹³C NMR shifts with computational predictions (DFT calculations) for the tetrahydrofuran-3-yloxy group. Key carbons include the ether oxygen-bound carbon (δ 70–75 ppm) and adjacent CH₂ groups (δ 25–35 ppm) .
- Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to correlate protons and carbons, resolving overlapping signals from the pyridine and tetrahydrofuran rings .
Q. What are the challenges in scaling up the synthesis of this compound, and how can purity be maintained at larger scales?
- Methodological Answer :
- Scale-Up Issues :
- Exothermic Reactions : Control temperature during borylation using jacketed reactors and slow reagent addition .
- Purification : Replace column chromatography with recrystallization (solvent: dichloromethane/hexane) or centrifugal partition chromatography for higher throughput .
- Quality Control : Implement in-process LC-MS monitoring to detect intermediates and adjust reaction parameters dynamically .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting data regarding the compound’s acid dissociation constant (pKa) and its impact on reactivity in aqueous conditions?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in THF/water mixtures to measure the pyridine ring’s pKa (predicted ~3.65). Compare with computational models (e.g., COSMO-RS) to validate experimental values .
- Reactivity Implications : Lower pKa enhances boronate ester hydrolysis. Stabilize the compound in aqueous reactions by adding Lewis acids (e.g., MgSO₄) or using buffered conditions (pH 7–8) .
Application-Oriented Questions
Q. What are the compound’s potential applications in medicinal chemistry, and how can its boron moiety be leveraged for targeted drug design?
- Methodological Answer :
- Boronate Prodrugs : The dioxaborolane group enables hydrolysis under physiological conditions to release active agents. Test stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Targeted Therapy : Functionalize the pyridine ring with bioorthogonal handles (e.g., azides) for click chemistry conjugation to antibodies or nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
